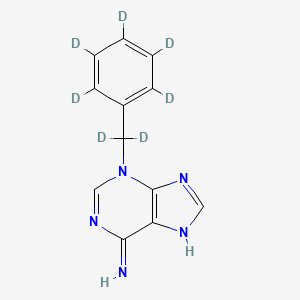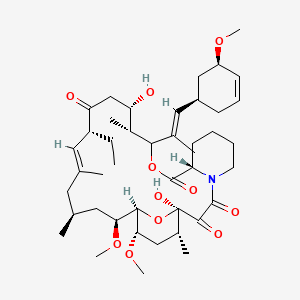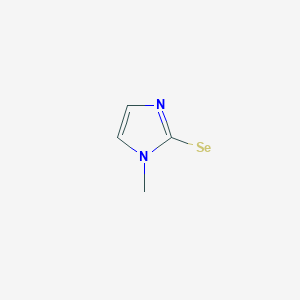
1,3-Dihydro-1-methyl-2H-imidazole-2-selone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1-methyl-2H-imidazole-2-selone is a heterocyclic compound with the molecular formula C4H6N2Se It is a derivative of imidazole, where the sulfur atom in imidazole-2-thione is replaced by selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1-methyl-2H-imidazole-2-selone can be synthesized through several methods. One common method involves the reaction of 1-methylimidazole with selenium powder in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction typically proceeds as follows:
1-Methylimidazole+Selenium→this compound
Another method involves the use of selenium dioxide as the selenium source, which reacts with 1-methylimidazole under similar conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-1-methyl-2H-imidazole-2-selone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium-containing imidazole derivatives.
Reduction: Reduction reactions can convert the selone group back to the corresponding imidazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or thiols (R-SH) can be used in substitution reactions.
Major Products Formed
Oxidation: Selenium-containing imidazole derivatives.
Reduction: Imidazole derivatives with reduced selenium content.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-1-methyl-2H-imidazole-2-selone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in the development of selenium-based drugs with anticancer or antimicrobial properties.
Industry: Used in the synthesis of selenium-containing materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1-methyl-2H-imidazole-2-selone involves its interaction with molecular targets through the selenium atom. Selenium can form strong bonds with various biomolecules, influencing their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1,3-Dihydro-1-methyl-2H-imidazole-2-selone can be compared with other similar compounds, such as:
1,3-Dihydro-1-methyl-2H-imidazole-2-thione: The sulfur analog of the compound, which has similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
1,3-Dihydro-2H-imidazole-2-thione: A non-methylated version of the compound with different steric and electronic properties.
1,3-Dihydro-2H-imidazole-2-selone: The non-methylated selenium analog, which may have different reactivity and applications.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur analogs and non-methylated counterparts.
Eigenschaften
Molekularformel |
C4H5N2Se |
|---|---|
Molekulargewicht |
160.07 g/mol |
InChI |
InChI=1S/C4H5N2Se/c1-6-3-2-5-4(6)7/h2-3H,1H3 |
InChI-Schlüssel |
PPJKUEVHDBALOH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)


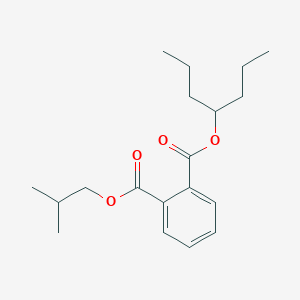
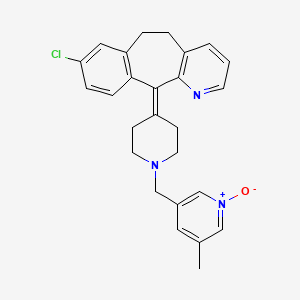
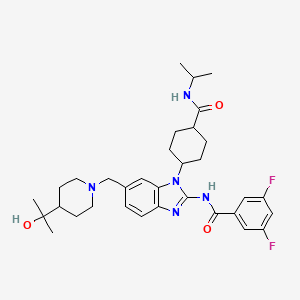
![6-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13436149.png)
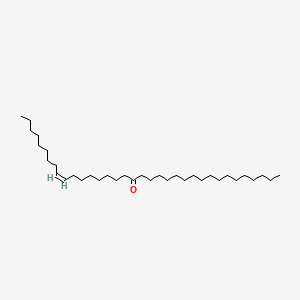
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)
